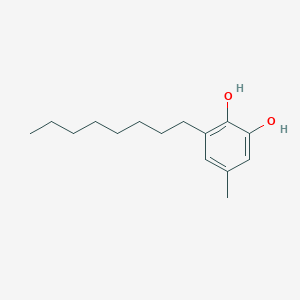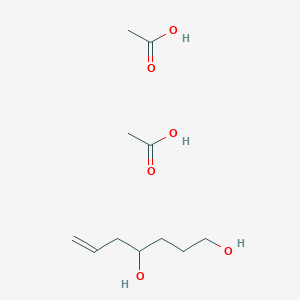
Acetic acid;hept-6-ene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;hept-6-ene-1,4-diol is an organic compound that features both a carboxylic acid group and a diol group within its structure. This compound is of interest due to its unique combination of functional groups, which can participate in a variety of chemical reactions, making it useful in different fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hept-6-ene-1,4-diol typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Another method involves the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound can involve large-scale catalytic hydrogenation processes, where hydroquinone is hydrogenated in the presence of a catalyst to produce the desired diol . The process conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hept-6-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Hydroxyl groups can be converted to halides using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
Acetic acid;hept-6-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;hept-6-ene-1,4-diol involves its functional groups participating in various chemical reactions. The carboxylic acid group can act as a proton donor, while the hydroxyl groups can act as nucleophiles or electrophiles depending on the reaction conditions . These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.
Comparison with Similar Compounds
Similar Compounds
But-2-ene-1,4-diol: Similar diol structure but with a shorter carbon chain.
Hex-5-ene-1,4-diol: Similar structure with a six-carbon chain.
Oct-7-ene-1,4-diol: Similar structure with an eight-carbon chain.
Uniqueness
Acetic acid;hept-6-ene-1,4-diol is unique due to its specific combination of a carboxylic acid group and a diol group within a seven-carbon chain. This structure allows it to participate in a wider range of chemical reactions compared to similar compounds with different chain lengths .
Properties
CAS No. |
645615-38-9 |
|---|---|
Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
acetic acid;hept-6-ene-1,4-diol |
InChI |
InChI=1S/C7H14O2.2C2H4O2/c1-2-4-7(9)5-3-6-8;2*1-2(3)4/h2,7-9H,1,3-6H2;2*1H3,(H,3,4) |
InChI Key |
VORCSSHRBGCFAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C=CCC(CCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


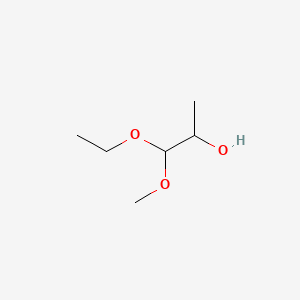
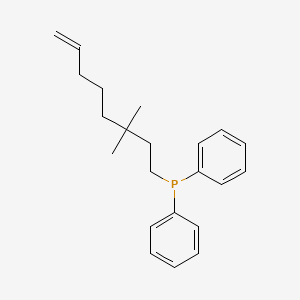
![5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15166932.png)
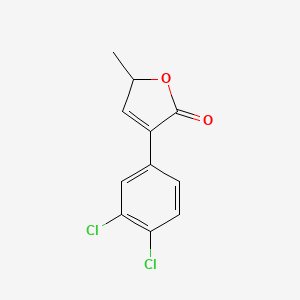
![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)
![1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione](/img/structure/B15166943.png)
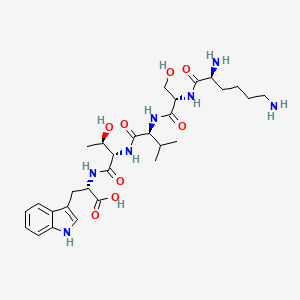
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-](/img/structure/B15166960.png)
![Pyridine, 2-[1,1'-biphenyl]-2-yl-3-methyl-](/img/structure/B15166962.png)

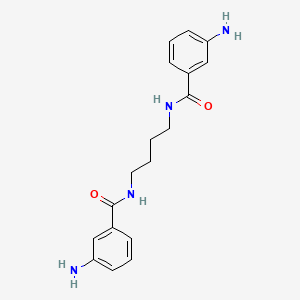
![Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-](/img/structure/B15166975.png)
